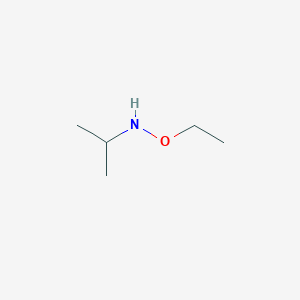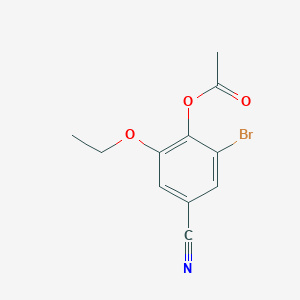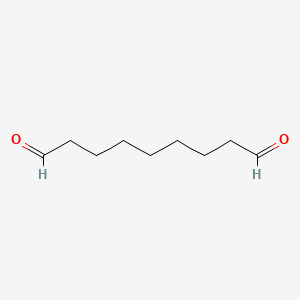
Hexaethylene glycol monohexadecyl ether
Overview
Description
Hexaethylene glycol monohexadecyl ether is a nonionic surfactant belonging to the polyethylene glycol (PEG) ether family . It has a hydrophilic head and a lipophilic tail , which makes it suitable for a wide range of applications.
Molecular Structure Analysis
The linear formula of Hexaethylene glycol monohexadecyl ether is CH3(CH2)15(OCH2CH2)6OH . The molecular weight is 506.76 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
Hexaethylene glycol monohexadecyl ether is a solid with a molecular weight of 506.76 g/mol . The melting point is 39-40 °C . It is non-ionic and has a hydrophilic head and a lipophilic tail , which increases its solubility in aqueous media .Scientific Research Applications
Shear-Induced Transformations in Lamellar Phases
Hexaethylene glycol monohexadecyl ether (C16E6) has been studied for its behavior under shear stress in lamellar phases. Research by Penfold et al. (1997) observed that in a Couette shear cell, C16E6 shows shear-induced ordering. The orientation of the lamellae changes with varying shear gradients, showing different morphologies under different conditions. This property is significant for understanding the structural dynamics of such non-ionic surfactants under mechanical stress, useful in designing materials with specific mechanical and textural properties (Penfold et al., 1997).
Surfactant Adsorption Studies
The adsorption characteristics of hexaethylene glycol mono-n-tetradecyl ether (C14EO6), a related compound, on various surfaces were investigated by Stålgren et al. (2002). Their study, using quartz crystal microbalance-dissipation and ellipsometry, found that the nature of the substrate (hydrophilic or hydrophobic) significantly affects the amount of surfactant adsorbed. This research is crucial in applications like coating technologies and formulations where surface-surfactant interactions are critical (Stålgren, Eriksson, & Boschkova, 2002).
Thermal Diffusion and Micelle Formation
Ning et al. (2006) studied the thermal diffusion behavior of hexaethylene glycol monododecyl ether (C12E6) in water. They observed that at different concentrations and temperatures, the surfactant's micelles exhibit varying movement patterns in a temperature gradient. Such studies are important for understanding the thermodynamic properties of surfactant solutions, which is crucial in industrial processes like separation and purification (Ning et al., 2006).
Liquid Crystal Emulsion Research
Sharma and Warr (2011) reported the formation of stable emulsions of perfluoromethyldecalin in a hexagonal liquid crystal phase comprising a mixture of hexaethylene glycol monohexadecyl ether (C16E6) and ethylammonium nitrate. Such research is significant in the field of liquid crystal technology, which has applications ranging from display technology to drug delivery systems (Sharma & Warr, 2011).
Temperature Effects on Adsorption
Cummins et al. (1991) utilized small-angle neutron scattering to characterize the adsorption of hexaethylene glycol monododecyl ether (C12E6) on silica sols, focusing on the effects of temperature. Understanding the temperature-dependent behavior of surfactant adsorption is crucial for applications in areas such as colloid and surface science, where temperature control is often a key factor in process optimization (Cummins, Staples, & Penfold, 1991).
Mechanism of Action
Target of Action
Hexaethylene glycol monohexadecyl ether, also known as Polyoxyethylene (6) cetyl ether, is a nonionic surfactant . It primarily targets membrane proteins , which play crucial roles in various cellular functions, including signal transduction, transport of molecules, and cell-cell recognition.
Mode of Action
This compound interacts with its targets (membrane proteins) by solubilizing and stabilizing them . It has a hydrophilic head and a lipophilic tail, which makes it suitable for a wide range of applications . This amphiphilic nature allows it to insert itself into the lipid bilayer of cell membranes, thereby solubilizing the membrane proteins.
Result of Action
The molecular and cellular effects of hexaethylene glycol monohexadecyl ether’s action primarily involve the solubilization and stabilization of membrane proteins . This can facilitate various research applications, including structural analysis techniques such as X-ray crystallography and electron microscopy .
Action Environment
The action, efficacy, and stability of hexaethylene glycol monohexadecyl ether can be influenced by various environmental factors
Safety and Hazards
Hexaethylene glycol monohexadecyl ether should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin or eye contact, wash with plenty of water and seek medical attention if irritation persists .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-30-19-21-32-23-25-34-27-28-35-26-24-33-22-20-31-18-16-29/h29H,2-28H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFCAQWHTQFNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965959 | |
| Record name | 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaethylene glycol monohexadecyl ether | |
CAS RN |
5168-91-2 | |
| Record name | Hexaethylene glycol monohexadecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5168-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceteth-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18-Hexaoxatetratriacontan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10965959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-3-ol, benzoate](/img/structure/B3269713.png)





![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
![Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269757.png)





![2-Methoxy-5-[(propylamino)methyl]phenol](/img/structure/B3269806.png)